Methyl imidazo[1,5-a]pyridine-6-carboxylate
Overview
Description
Methyl imidazo[1,5-a]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques
Methyl imidazo[1,5-a]pyridine-6-carboxylate and its derivatives are synthesized through various methods, each offering different advantages in terms of efficiency and substituent variability. Crawforth and Paoletti (2009) described a one-pot synthesis method starting from carboxylic acid and 2-methylaminopyridines, allowing for various substituents at specific positions (Crawforth & Paoletti, 2009). Another approach by Pan et al. (2010) involved a three-component reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates, leading to fully substituted furans (Pan et al., 2010).
Versatility and Stability
The imidazo[1,5-a]pyridine skeleton is a versatile platform for generating stable N-heterocyclic carbenes, as demonstrated by Alcarazo et al. (2005). They synthesized and characterized Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes, showcasing the compound's potential in organic synthesis (Alcarazo et al., 2005).
Applications in Organic Synthesis
Imidazo[1,5-a]pyridines are employed in various organic synthesis processes. For instance, Zhang et al. (2010) developed an efficient method for synthesizing imidazo[1,5-a]pyridine from 1,1-dibromo-1-alkenes and 2-aminomethylpyridines, utilizing inorganic bases and moderate heating (Zhang et al., 2010). Additionally, Mohan et al. (2015) described a copper-catalyzed synthesis of imidazo[1,5-a]pyridine-1-carboxylates through oxidative amination of C(sp3)-H bonds under mild aerobic conditions, highlighting its broad substrate scope (Mohan et al., 2015).
Photophysical Properties
The imidazo[1,5-a]pyridine scaffold is also notable for its photophysical properties, making it suitable for applications like fluorescent probes. Renno et al. (2022) investigated the photophysical features of imidazo[1,5-a]pyridine-based fluorophores, highlighting their potential as cell membrane probes (Renno et al., 2022).
Properties
IUPAC Name |
methyl imidazo[1,5-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-8-4-10-6-11(8)5-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBQQJSSJDOSKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=NC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440997 | |
Record name | Methyl imidazo[1,5-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139183-89-4 | |
Record name | Methyl imidazo[1,5-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl imidazo[1,5-a]pyridine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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